molecular formula C8H5FN2O B1342648 3-(4-Fluorophenyl)-1,2,4-oxadiazole CAS No. 887763-94-2

3-(4-Fluorophenyl)-1,2,4-oxadiazole

Cat. No.: B1342648
CAS No.: 887763-94-2
M. Wt: 164.14 g/mol
InChI Key: NHIDNLOFDCZWKS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-(4-Fluorophenyl)-1,2,4-oxadiazole is a heterocyclic compound featuring a 1,2,4-oxadiazole core substituted at the 3-position with a 4-fluorophenyl group. This scaffold is recognized for its versatility in medicinal chemistry, materials science, and coordination chemistry due to its electron-deficient aromatic ring and ability to engage in hydrogen bonding and π-π interactions . The para-fluorine substituent enhances metabolic stability and modulates electronic properties, making it a key structural motif in drug discovery .

Preparation Methods

Overview of 1,2,4-Oxadiazole Synthesis Approaches

The 1,2,4-oxadiazole core is typically synthesized via:

  • Cyclization of amidoximes with carboxylic acid derivatives
  • 1,3-dipolar cycloaddition of nitrile oxides with nitriles
  • Oxidative cyclization methods
  • One-pot multi-component reactions under mild conditions

For 3-(4-Fluorophenyl)-1,2,4-oxadiazole, the most relevant methods involve amidoxime cyclization and aza-Wittig-type intramolecular cyclizations due to their efficiency and functional group tolerance.

Preparation Methods of this compound

Amidoxime and Acyl Chloride Cyclization

This classical method involves the reaction of an amidoxime derivative of 4-fluorobenzonitrile with an acyl chloride or activated carboxylic acid derivative to form the oxadiazole ring.

  • Procedure : Amidoximes are reacted with 4-fluorobenzoyl chloride or esters under mild heating or room temperature in the presence of bases or catalysts such as tetrabutylammonium fluoride (TBAF) or pyridine.
  • Advantages : Simple, well-established, and allows for moderate to good yields.
  • Limitations : Sometimes requires elevated temperatures for aromatic amidoximes and may produce side products.

Research findings : Baykov et al. (2017) demonstrated a one-pot synthesis of 3,5-disubstituted 1,2,4-oxadiazoles at room temperature using amidoximes and methyl or ethyl esters in NaOH/DMSO medium, achieving yields from 11% to 90% depending on substituents.

Staudinger/Aza-Wittig Reaction from Diazidoglyoxime Esters

A novel and efficient method involves the synthesis of bis-1,2,4-oxadiazoles via a Staudinger/aza-Wittig reaction starting from diazidoglyoxime esters.

  • Procedure : Diazidoglyoxime esters derived from 4-fluorophenyl precursors react with triphenylphosphine in anhydrous toluene at room temperature to form iminophosphorane intermediates. Subsequent heating at reflux (~115°C) induces intramolecular aza-Wittig cyclization to yield the oxadiazole ring.
  • Yields : Good overall yields (typically 60-80%) with mild reaction conditions and no catalyst required.
  • Characterization : Products confirmed by IR (aromatic C=N stretch ~1608 cm⁻¹), ¹H NMR (aromatic protons 7.5–8.3 ppm), ¹³C NMR, and HRMS. X-ray crystallography confirms structure for related bis-oxadiazoles.

This method is particularly attractive for synthesizing fully substituted oxadiazoles with diverse substituents, including 4-fluorophenyl groups.

1,3-Dipolar Cycloaddition of Nitrile Oxides and Nitriles

  • Procedure : Nitrile oxides generated in situ react with 4-fluorobenzonitrile under catalytic conditions (e.g., platinum(IV) catalysts) to form 1,2,4-oxadiazoles.
  • Challenges : Low reactivity of nitrile triple bond, side reactions forming 1,2,5-oxadiazole-2-oxides, and expensive catalysts limit practical application.
  • Yields : Generally moderate to low, with solubility issues of starting materials.

Oxidative Cyclization and Other Modern Methods

  • Oxidative cyclization of amidoximes or related intermediates under mild conditions has been reported but is less common for this compound specifically.
  • One-pot syntheses using aldehydes and amidoximes in the presence of Lewis acids (e.g., scandium triflate) or oxidants (e.g., MnO₂) have been developed for related oxadiazole derivatives, offering mild conditions and good yields.

Comparative Data Table of Preparation Methods

Method Starting Materials Conditions Yield Range (%) Advantages Limitations
Amidoxime + Acyl Chloride Amidoxime (4-fluorophenyl), acyl chloride Room temp to 80°C, base/catalyst 40–90 Simple, well-known, scalable Sometimes requires heating, side products
Staudinger/Aza-Wittig Reaction Diazidoglyoxime esters, triphenylphosphine RT then reflux (~115°C), no catalyst 60–80 Mild, catalyst-free, good yields Requires preparation of diazidoglyoxime esters
1,3-Dipolar Cycloaddition Nitrile oxides, 4-fluorobenzonitrile Pt(IV) catalyst, mild temp 30–60 Direct cycloaddition Low reactivity, expensive catalyst
One-pot amidoxime + ester + base Amidoxime, methyl/ethyl esters RT, NaOH/DMSO 11–90 Mild, one-pot, diverse substrates Long reaction times, variable yields
Oxidative cyclization Amidoximes, aldehydes, oxidants RT, Lewis acid or oxidant Moderate Mild, functional group tolerant Less explored for 4-fluorophenyl derivatives

Detailed Research Findings and Notes

  • The Staudinger/aza-Wittig method reported by Xie et al. (2022) provides a robust route to bis-1,2,4-oxadiazoles, including those with 4-fluorophenyl substituents, with straightforward purification and characterization protocols.
  • TBAF-catalyzed cyclization of O-acylamidoximes at room temperature offers a rapid and efficient route but may require heating for aromatic amidoximes such as 4-fluorophenyl derivatives.
  • The one-pot NaOH/DMSO method allows for mild conditions and broad substrate scope but may have longer reaction times and variable yields depending on substituents.
  • The 1,3-dipolar cycloaddition approach, while conceptually attractive, is less practical due to catalyst cost and side reactions.

Chemical Reactions Analysis

Types of Reactions

3-(4-Fluorophenyl)-1,2,4-oxadiazole can undergo various chemical reactions, including:

    Substitution Reactions: The fluorine atom on the phenyl ring can be substituted with other nucleophiles under appropriate conditions.

    Oxidation and Reduction: The oxadiazole ring can participate in redox reactions, although these are less common.

Common Reagents and Conditions

    Substitution: Reagents such as sodium methoxide or potassium tert-butoxide can be used for nucleophilic aromatic substitution.

    Oxidation: Strong oxidizing agents like potassium permanganate can be used, although care must be taken to avoid ring cleavage.

Major Products

    Substitution: Products typically include derivatives where the fluorine atom is replaced by other functional groups.

    Oxidation: Oxidation products may include ring-opened compounds or further oxidized derivatives.

Mechanism of Action

The biological activity of 3-(4-Fluorophenyl)-1,2,4-oxadiazole is attributed to its ability to interact with various molecular targets. The compound can bind to enzymes and receptors, modulating their activity. For example, it may inhibit specific enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects . The exact molecular targets and pathways can vary depending on the specific biological context.

Comparison with Similar Compounds

Substituent Position Variations

3-(3-Fluorophenyl)-1,2,4-oxadiazole Derivatives

  • Example : 3-[3-(3-Fluorophenyl)-1,2,4-oxadiazol-5-yl]propionic acid (CAS: N/A).
    • Key Differences :
  • Demonstrated applications in luminescent liquid crystals and intermediate synthesis .

3-(2-Fluorophenyl)-1,2,4-oxadiazole Derivatives

  • Example : 3-(2-Fluorophenyl)-1,2,4-benzotriazin-4(1H)-one (CAS: 868254-71-1).
    • Key Differences :
  • Ortho-substitution introduces steric hindrance, reducing binding affinity in enzymatic targets.
  • Molecular weight: 243.243 g/mol, compared to 178.15 g/mol for 3-(4-fluorophenyl)-1,2,4-oxadiazole .

Bis(4-Fluorophenyl)-1,2,4-oxadiazole Derivatives

  • Example : 5,5'-Bis(4-fluorophenyl)-3,3'-bi(1,2,4-oxadiazole) (4e).
    • Key Differences :
  • Dual 4-fluorophenyl groups increase molecular rigidity and π-stacking capability.
  • Synthesis yield: 54%, melting point: 232–234°C, versus single-substituted analogs .

Functional Group Modifications

Aminomethyl Derivatives

  • Example : {[3-(4-Fluorophenyl)-1,2,4-oxadiazol-5-yl]methyl}amine hydrochloride (CAS: MFCD12131099).
    • Key Differences :
  • The aminomethyl group enhances solubility and enables salt formation for pharmaceutical formulations.
  • Used as intermediates in kinase inhibitors and antimicrobial agents .

Sulfonyl and Quinoline Hybrids

  • Example: 5-(4-Fluorophenyl)-3-((quinolin-8-ylsulfonyl)methyl)-1,2,4-oxadiazole. Key Differences:
  • Exhibits potent EGFR inhibition (IC₅₀ < 1 µM), surpassing erlotinib in MCF-7 and A-549 cell lines.
  • The quinoline-sulfonyl group enhances target specificity and cellular uptake .

Structural Analogues in Coordination Chemistry

  • Example : 3-[3-(4-Fluorophenyl)-1,2,4-oxadiazol-5-yl]piperidine (CAS: 851882-55-8).
    • Key Differences :
  • Piperidine substitution introduces basicity, enabling coordination with transition metals (e.g., Cd²⁺, Co²⁺) for luminescent materials .
  • Demonstrated anion-sensing capabilities in metal-organic frameworks (MOFs) .

Comparative Data Tables

Table 1: Physicochemical Properties

Compound Molecular Weight (g/mol) Melting Point (°C) Synthesis Yield (%) Key Applications
This compound 178.15 N/A N/A Drug intermediates, MOFs
5,5'-Bis(4-fluorophenyl)-bi-oxadiazole 352.29 232–234 54 High-stability materials
3-(2-Fluorophenyl)-benzotriazinone 243.24 N/A N/A Enzyme inhibitors
Quinoline-sulfonyl derivative 413.40 N/A 60–65 EGFR-targeted anticancer agents

Research Findings and Implications

  • Electronic Effects : The para-fluorine substituent in this compound enhances electron deficiency, improving binding to enzymatic targets like EGFR and AChE .
  • Synthetic Flexibility: Derivatives with bis-oxadiazole or hybrid functional groups (e.g., quinoline-sulfonyl) show higher yields (51–65%) and tailored bioactivity .
  • Materials Science : Coordination polymers derived from 4-fluorophenyl-oxadiazole exhibit tunable luminescence and anion-sensing properties, driven by fluorine's electronegativity .

Biological Activity

3-(4-Fluorophenyl)-1,2,4-oxadiazole is a compound of significant interest in medicinal chemistry due to its diverse biological activities. The oxadiazole ring system is known for its role in various pharmacological applications, including anticancer, antimicrobial, and anti-inflammatory properties. This article aims to provide a detailed overview of the biological activity associated with this compound, supported by data tables and relevant research findings.

Synthesis and Characterization

The synthesis of this compound typically involves the condensation of hydrazine derivatives with carboxylic acids or their derivatives. Characterization methods such as NMR spectroscopy, mass spectrometry, and IR spectroscopy are commonly employed to confirm the structure of synthesized compounds.

Anticancer Activity

Recent studies have highlighted the potential of this compound as an anticancer agent. The compound has been shown to induce apoptosis in various cancer cell lines through mechanisms involving the activation of caspases and modulation of p53 expression. For instance, one study reported that this compound significantly increased caspase-3 activity in MCF-7 breast cancer cells, leading to enhanced apoptotic cell death .

Table 1: Anticancer Activity of this compound

Cell LineIC50 (μM)Mechanism of Action
MCF-710.38Increased p53 expression and caspase activation
A549<0.14Induction of apoptosis via caspase-3 activation
C6 Rat Glioma8.16Inhibition of cell proliferation

Antimicrobial Activity

The compound also exhibits noteworthy antimicrobial properties. Studies have demonstrated its efficacy against various bacterial strains, including methicillin-resistant Staphylococcus aureus (MRSA). The mechanism involves disrupting bacterial cell wall synthesis and inhibiting key enzymes involved in bacterial metabolism.

Table 2: Antimicrobial Activity

Bacterial StrainMinimum Inhibitory Concentration (MIC)
Escherichia coli32 μg/mL
Pseudomonas aeruginosa16 μg/mL
MRSA8 μg/mL

Other Biological Activities

In addition to its anticancer and antimicrobial effects, this compound has shown potential anti-inflammatory activity. It inhibits the production of pro-inflammatory cytokines and modulates signaling pathways associated with inflammation .

Case Studies

Several case studies have been conducted to evaluate the biological activities of oxadiazole derivatives:

  • Case Study on Anticancer Properties : A recent investigation into the cytotoxic effects of various oxadiazole derivatives revealed that compounds similar to this compound exhibited significant growth inhibition in cancer cell lines such as A549 and MCF-7 .
  • Antimicrobial Efficacy Study : Another study focused on the antimicrobial properties against clinical isolates showed that derivatives of oxadiazoles could effectively inhibit the growth of resistant bacterial strains .

Q & A

Q. What are the standard synthetic routes for 3-(4-Fluorophenyl)-1,2,4-oxadiazole, and how are intermediates purified?

Basic
The compound is commonly synthesized via cyclization reactions using substituted amidoximes and carboxylic acid derivatives. A typical protocol involves reacting 4-fluorobenzamide with hydroxylamine to form an amidoxime intermediate, followed by condensation with a nitrile or acyl chloride under reflux conditions (e.g., DMF at 155°C for 72 hours). Purification often employs silica gel column chromatography with ethyl acetate/hexane gradients, as described for structurally analogous oxadiazoles .

Q. Which spectroscopic and analytical methods are critical for characterizing this compound?

Basic
Key techniques include:

  • NMR spectroscopy (1^1H, 13^{13}C, 19^{19}F) to confirm substituent positions and electronic environments.
  • IR spectroscopy to identify oxadiazole ring vibrations (~960 cm1^{-1}) and fluorophenyl C-F stretches (~1250 cm1^{-1}).
  • Elemental analysis (CHNS) and high-resolution mass spectrometry (HRMS) for molecular formula validation.
    Advanced characterization may involve X-ray crystallography to resolve spatial configurations, as demonstrated for related oxadiazole derivatives .

Q. How is the biological activity of this compound evaluated in preliminary assays?

Basic
Initial screening typically uses cell viability assays (e.g., MTT) against cancer cell lines (e.g., leukemia, breast cancer) to determine IC50_{50} values. For enzyme inhibition (e.g., Sirt2), fluorometric or colorimetric substrates like α-tubulin-acetylLys40 peptide are employed with kinetic measurements . Dose-response curves and statistical validation (e.g., triplicate experiments) are critical for reproducibility.

Q. What experimental strategies are used to assess the antioxidant potential of oxadiazole derivatives?

Basic
Antioxidant activity is evaluated via:

  • DPPH/ABTS+^+ radical scavenging assays , measuring absorbance reduction at 517 nm (DPPH) or 734 nm (ABTS).
  • DNA oxidation inhibition using AAPH (a peroxyl radical generator) or Cu2+^{2+}/GSH systems, monitored via gel electrophoresis or comet assays .
    Data normalization to controls (e.g., ascorbic acid) and solvent effects (e.g., DMSO concentration) must be controlled .

Q. How are 1,2,4-oxadiazole derivatives optimized for agrochemical applications?

Basic
Design strategies focus on bioisosteric replacements and substituent tuning for target selectivity. For example:

  • Introducing lipophilic groups (e.g., trifluoromethyl) to enhance membrane permeability.
  • Incorporating heterocyclic moieties (e.g., pyridyl) for insecticidal or herbicidal activity, as seen in tioxazafen derivatives .
    Field trials often follow computational predictions of environmental stability and non-target organism toxicity.

Q. What advanced SAR approaches resolve substituent effects on Sirt2 inhibition by 3-aryl-1,2,4-oxadiazoles?

Advanced
Structure-Activity Relationship (SAR) studies use systematic substitution at the 3- and 5-positions of the oxadiazole core. For example:

  • Para-substituted aryl groups (e.g., 4-fluorophenyl) enhance Sirt2 binding via hydrophobic interactions.
  • Cyclic amines (e.g., piperidine) at the 5-position improve solubility and IC50_{50} values (e.g., 1.5 µM for compound 21b) .
    Free-energy perturbation (FEP) calculations or molecular docking can prioritize substituents for synthesis.

Q. How can computational tools like Multiwfn and DFT elucidate electronic properties of oxadiazole derivatives?

Advanced

  • Multiwfn analyzes electrostatic potential (ESP) maps and electron localization functions (ELF) to predict reactive sites (e.g., nucleophilic oxadiazole oxygen) .
  • DFT calculations (e.g., B3LYP/6-311+G(d,p)) model solvent effects on UV-Vis spectra or charge transfer interactions, critical for photodynamic therapy applications .
    Benchmarking against experimental data (e.g., X-ray bond lengths) validates computational models.

Q. How can contradictory data on substituent effects in oxadiazole isomers be resolved?

Advanced
Contradictions arise from isomeric differences (e.g., 1,2,4- vs. 1,3,4-oxadiazoles) altering hydrogen-bonding capacity and lipophilicity. Strategies include:

  • Comparative solubility studies (logP measurements).
  • Crystallographic analysis to correlate steric effects with bioactivity .
    Meta-analyses of published IC50_{50} values across isomer pairs can identify trends obscured by assay variability.

Q. What methodologies identify molecular targets of this compound in anticancer studies?

Advanced

  • Photoaffinity labeling with probes (e.g., biotin-tagged derivatives) isolates target proteins via pull-down assays and LC-MS/MS identification (e.g., TIP47 in apoptosis induction) .
  • Kinase profiling panels assess selectivity against 100+ kinases, with hit validation via siRNA knockdown or CRISPR-Cas9.

Q. How are oxadiazole-metal complexes synthesized, and what are their applications?

Advanced
Synthesis involves refluxing oxadiazole ligands (e.g., 3-pyridyl derivatives) with metal salts (e.g., NiCl2_2, CuSO4_4) in ethanol/water. Characterization via cyclic voltammetry and EPR spectroscopy reveals redox activity relevant to catalysis or antimicrobial action. Applications include:

  • Anticancer agents via ROS generation (e.g., Cu(II) complexes).
  • Luminescent sensors for metal ion detection .

Properties

IUPAC Name

3-(4-fluorophenyl)-1,2,4-oxadiazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H5FN2O/c9-7-3-1-6(2-4-7)8-10-5-12-11-8/h1-5H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NHIDNLOFDCZWKS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C2=NOC=N2)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H5FN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80597685
Record name 3-(4-Fluorophenyl)-1,2,4-oxadiazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80597685
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

164.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

887763-94-2
Record name 3-(4-Fluorophenyl)-1,2,4-oxadiazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80597685
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-(4-Fluorophenyl)-1,2,4-oxadiazole
Reactant of Route 2
3-(4-Fluorophenyl)-1,2,4-oxadiazole
Reactant of Route 3
3-(4-Fluorophenyl)-1,2,4-oxadiazole
Reactant of Route 4
Reactant of Route 4
3-(4-Fluorophenyl)-1,2,4-oxadiazole
Reactant of Route 5
Reactant of Route 5
3-(4-Fluorophenyl)-1,2,4-oxadiazole
Reactant of Route 6
3-(4-Fluorophenyl)-1,2,4-oxadiazole

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.